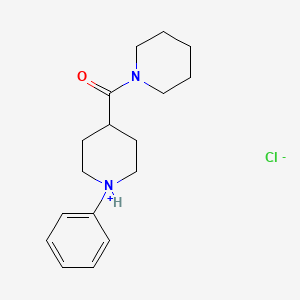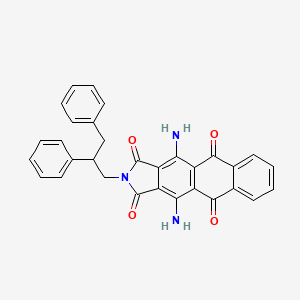
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound It is characterized by its long-chain structure and multiple functional groups, including cyano, amine, and ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, the reaction of an amine with a cyanoethyl group.
Amidation Reactions: These involve the formation of an amide bond between an amine and a carboxylic acid derivative.
Esterification Reactions: These involve the formation of an ester bond between an alcohol and a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate
- Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, methyl sulfate
- Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, propyl sulfate
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
68109-98-8 |
|---|---|
Molekularformel |
C32H63N5O5S |
Molekulargewicht |
629.9 g/mol |
IUPAC-Name |
2-cyanoethyl-[2-(2-cyanoethylamino)ethyl]-ethyl-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C30H57N5O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-30(36)34-26-29-35(4-2,27-20-23-32)28-25-33-24-19-22-31;1-2-6-7(3,4)5/h33H,3-21,24-29H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI-Schlüssel |
RYYWFBAJSDFMSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCNCCC#N.CCOS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



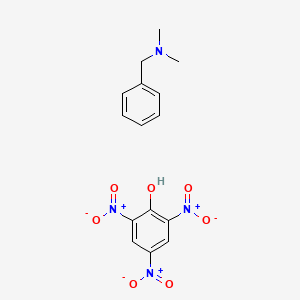
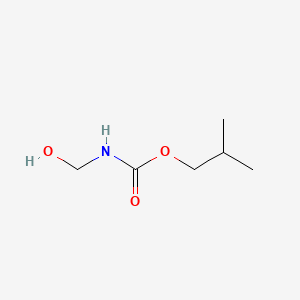
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
![3-[[1-(2,5-Dioxopyrrolidin-1-yl)ethyl][3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]propiononitrile](/img/structure/B13771214.png)
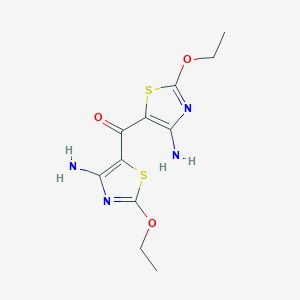
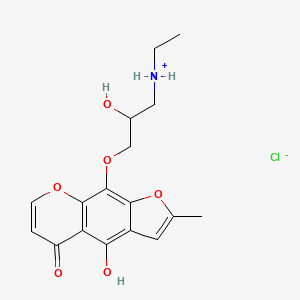
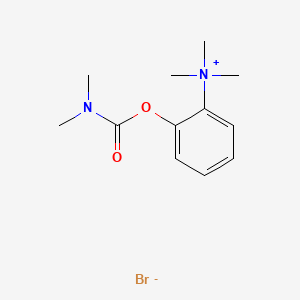

![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
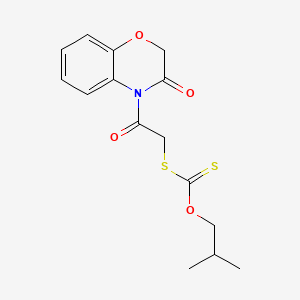
![1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-](/img/structure/B13771242.png)
